

BN82002 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BN82002 hydrochloride	
Cat. No.:	B10828015	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **BN82002 hydrochloride**, a potent and selective inhibitor of the cell division cycle 25 (CDC25) family of phosphatases. This document consolidates key molecular information, biological activity, and experimental methodologies to support further research and development.

Core Molecular and Chemical Properties

BN82002 hydrochloride is the salt form of the cell-permeable ortho-hydroxybenzylamino compound, BN82002. The hydrochloride form is often preferred for its stability.[1]

Property	Value	Reference
Chemical Name	BN82002 hydrochloride	[2][3]
CAS Number	1049740-43-3	[2]
Molecular Formula	C19H26ClN3O4	[2][3]
Molecular Weight	395.88 g/mol	[2]
Appearance	Brown to orange solid-liquid mixture	[2]



Mechanism of Action and Biological Activity

BN82002 is a potent, selective, and irreversible inhibitor of the CDC25 phosphatase family, which are key regulators of the cell cycle.[1][2] By inhibiting CDC25, BN82002 blocks the dephosphorylation and subsequent activation of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]

Inhibition of CDC25 Phosphatases

BN82002 demonstrates potent inhibitory activity against multiple isoforms of CDC25. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Target	IC ₅₀ (μM)
CDC25A	2.4
CDC25B2	3.9
CDC25B3	6.3
CDC25C	5.4
CDC25C-cat	4.6

Data compiled from multiple sources.[1][2]

Anti-proliferative Activity in Cancer Cell Lines

The inhibitory effect of BN82002 on CDC25 phosphatases translates to anti-proliferative activity in various human tumor cell lines.

Cell Line	Cancer Type	IC ₅₀ (μΜ)
MIA PaCa-2	Pancreatic Cancer	7.2
HT-29	Colon Cancer	32.6

Data compiled from MedchemExpress.[1]



Secondary Mechanism: AKT2 Inhibition

Recent studies have revealed a secondary mechanism of action for BN82002, involving the inhibition of the serine/threonine-protein kinase AKT2. This inhibition is proposed to contribute to the compound's anti-inflammatory properties.

Experimental Protocols Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability and proliferation. Below is a general protocol that can be adapted for use with **BN82002 hydrochloride**.

Materials:

- Cells of interest
- Complete cell culture medium
- 96-well cell culture plates
- BN82002 hydrochloride stock solution (dissolved in an appropriate solvent, e.g., DMSO)
- MTT solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of BN82002 hydrochloride in culture medium. Replace the existing medium with 100 μL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.



- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: After the incubation period, add 10 μL of MTT solution to each well.
- Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
- Solubilization: Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.



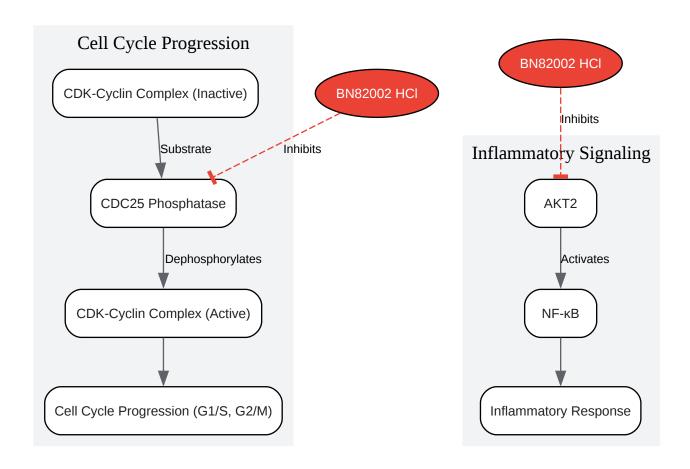
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Workflow for MTT Cell Viability Assay.

Signaling Pathways

BN82002 hydrochloride primarily exerts its effect through the inhibition of the CDC25 phosphatase-mediated cell cycle progression. A simplified representation of this pathway is depicted below.





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- To cite this document: BenchChem. [BN82002 Hydrochloride: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828015#bn82002-hydrochloride-molecular-weight-and-formula]



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